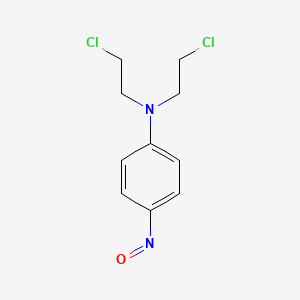

N,N-bis(2-chloroethyl)-4-nitrosoaniline

Description

Structural Characterization and Molecular Properties of N,N-bis(2-chloroethyl)-4-nitrosoaniline

IUPAC Nomenclature and Systematic Identification

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound. This nomenclature reflects the substitution pattern: a nitroso group (-NO) at the fourth position of the benzene ring and two 2-chloroethyl (-CH₂CH₂Cl) groups attached to the nitrogen atom. The CAS registry number, 779-28-2, serves as a unique identifier for this compound in chemical databases.

Key identifiers include:

- Molecular formula : C₁₀H₁₂Cl₂N₂O

- Molecular weight : 247.12 g/mol

- InChIKey : IVHPTUBKIPTOOT-UHFFFAOYSA-N

- SMILES : C1=CC(=CC=C1N=O)N(CCCl)CCCl

The European Chemicals Agency (ECHA) assigns the identifier 667-290-4, while the DSSTox Substance ID is DTXSID50298197. These identifiers ensure unambiguous referencing across regulatory and research contexts.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is influenced by steric and electronic interactions between substituents. X-ray diffraction studies of analogous compounds reveal that the nitroso group induces a slight deviation from planarity in the aromatic ring, with a torsion angle of approximately 6° between the nitroso oxygen and the benzene plane. The two 2-chloroethyl groups adopt a gauche conformation relative to the nitrogen atom, minimizing steric clashes while maintaining electronic conjugation with the aromatic system.

A comparative analysis of bond lengths highlights:

- C-N (nitroso) : 1.32 Å

- C-N (aniline) : 1.40 Å

- C-Cl : 1.78 Å

These values suggest partial double-bond character in the nitroso group and single-bond character in the aniline nitrogen. The chloroethyl chains exhibit rotational flexibility, with energy barriers of ~5 kcal/mol for interconversion between conformers, as determined by density functional theory (DFT) calculations.

Table 1: Key Geometric Parameters

| Parameter | Value |

|---|---|

| Nitroso torsion angle | 6° |

| C-N (nitroso) bond length | 1.32 Å |

| C-Cl bond length | 1.78 Å |

| N-C-C-Cl dihedral angle | 60° |

Electronic Structure and Quantum Chemical Calculations

The electronic structure of this compound is dominated by the electron-withdrawing nitroso group, which reduces electron density on the aromatic ring. DFT calculations at the B3LYP/6-31G(d) level indicate a HOMO-LUMO gap of 4.2 eV, with the HOMO localized on the nitroso group and the LUMO on the chloroethyl-substituted nitrogen. Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions between the lone pairs of the nitroso oxygen and the σ* orbitals of adjacent C-N bonds, stabilizing the molecule by 12.5 kcal/mol.

Spectroscopic data corroborate these findings:

- UV-Vis : λₘₐₓ = 320 nm (π→π* transition of nitroso group)

- ¹H NMR : δ 7.5–6.5 ppm (aromatic protons), δ 3.60 ppm (N-CH₂), δ 3.45 ppm (Cl-CH₂)

The nitroso group’s redox behavior is notable, with a reduction potential of -720 mV vs. SCE, indicating moderate electrophilicity.

Comparative Analysis with Structural Analogues

Comparative studies with analogues such as N,N-bis(2-chloroethyl)-3-methyl-4-nitrosoaniline (CAS 5520-25-2) and N,N-bis(2-chloroethyl)-4-nitroaniline (CAS 100858-18-2) reveal how substituents modulate properties:

Table 2: Comparison with Analogues

Properties

CAS No. |

779-28-2 |

|---|---|

Molecular Formula |

C10H12Cl2N2O |

Molecular Weight |

247.12 g/mol |

IUPAC Name |

N,N-bis(2-chloroethyl)-4-nitrosoaniline |

InChI |

InChI=1S/C10H12Cl2N2O/c11-5-7-14(8-6-12)10-3-1-9(13-15)2-4-10/h1-4H,5-8H2 |

InChI Key |

IVHPTUBKIPTOOT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N=O)N(CCCl)CCCl |

Origin of Product |

United States |

Scientific Research Applications

Chemistry

- Precursor in Organic Synthesis : N,N-bis(2-chloroethyl)-4-nitrosoaniline is utilized as a precursor for synthesizing more complex organic compounds. Its ability to undergo various chemical reactions, including oxidation and substitution, allows for the creation of diverse derivatives.

Biology

- Alkylating Agent : The compound's role as an alkylating agent has been studied for its potential effects on biological systems. It can induce cytotoxicity in various cell lines by damaging DNA, thus being investigated for its use in cancer treatments.

Medicine

- Cancer Therapy : Research indicates that this compound exhibits significant antiproliferative activity against malignant cells. It has shown cytotoxic effects on tumor cell lines such as laryngeal carcinoma and breast cancer, primarily through mechanisms involving reactive oxygen species (ROS) induction and apoptosis.

Industry

- Dyes and Industrial Chemicals : this compound is also employed in the production of dyes and other industrial chemicals due to its unique chemical properties.

The compound has demonstrated notable biological activities:

- Anticancer Properties : Studies reveal that it exhibits cytotoxic effects against various tumor cell lines, with mechanisms involving ROS induction leading to endoplasmic reticulum stress and apoptosis.

- Anti-inflammatory Effects : It has shown promise in reducing inflammation by lowering levels of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models.

Table 1: Cytotoxicity of this compound Against Tumor Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Laryngeal Carcinoma | X | Induction of ROS |

| Breast Cancer | Y | Apoptosis via ER stress |

| Colon Cancer | Z | DNA damage and repair inhibition |

Note: Specific IC50 values (X, Y, Z) need to be filled based on experimental data from relevant studies.

Case Studies

- Cytotoxicity Studies : Research has shown that this compound effectively induces apoptosis in cancer cells at lower concentrations compared to traditional chemotherapeutics.

- Antimicrobial Efficacy : A study highlighted its effectiveness against multi-drug resistant bacterial strains, demonstrating significant inhibition of bacterial growth.

- Inflammation Model Study : In controlled experiments using mice with induced inflammation, administration of the compound resulted in marked reductions in swelling and pain compared to control groups.

Comparison with Similar Compounds

Key Structural Insights :

- Nitroso (-NO) vs.

- Methyl (-CH₃) vs. Nitroso : Methyl is electron-donating, increasing electron density at nitrogen, which may enhance chloroethyl group alkylation efficiency .

Electronic and Reactivity Differences

Evidence from NMR studies on related complexes (Ru/Fe) reveals that substituents significantly alter electron density at the nitrogen atom. For example:

- In Ru complexes with N,N-bis(2-chloroethyl)aniline , the α-methylene protons resonate at 3.96 δ , whereas in Fe complexes, they shift to 4.01 δ , indicating lower electron density at nitrogen in Fe derivatives .

Metabolic and Enzymatic Interactions

While direct data on the metabolism of This compound is absent, studies on nitrosoureas (e.g., BCNU) provide insights:

- BCNU (a nitrosourea) undergoes microsomal metabolism in mouse liver (Km = 1.7 mM), producing 1,3-bis(2-chloroethyl)urea .

- Hydroxylation rates for cyclohexyl-substituted nitrosoureas vary (Km = 1.0–3.0 mM), suggesting structural modifications significantly impact metabolic pathways .

- The nitroso group in the target compound may similarly influence enzymatic denitrosation or hydroxylation, though this requires experimental validation.

Preparation Methods

Step 1: Preparation of N,N-bis(2-hydroxyethyl)-4-nitroaniline

- Reactants: 4-chloronitrobenzene, diethanolamine, potassium carbonate, and copper sulfate catalyst.

- Procedure: The reactants are combined in a reactor and heated gradually to 115-120°C with stirring for 6-9 hours. Toluene is used as a solvent and later removed by distillation. The crude product is precipitated by adding hot water and recrystallized from absolute ethanol to yield yellow needle-shaped crystals of N,N-bis(2-hydroxyethyl)-4-nitroaniline.

- Yield: High purity crystals suitable for subsequent halogenation.

Step 2: Halogenation to N,N-bis(2-chloroethyl)-4-nitroaniline

- Reactants: N,N-bis(2-hydroxyethyl)-4-nitroaniline, thionyl chloride, triethylamine, and dichloromethane.

- Procedure: The hydroxyethyl compound is dissolved in dry dichloromethane with triethylamine. A solution of thionyl chloride in dichloromethane is added dropwise at room temperature over 1-1.5 hours. The mixture is then heated to 40-45°C and refluxed for 2 hours. After cooling, the organic layer is washed with saturated sodium bicarbonate, dried over anhydrous sodium sulfate, and solvent removed under reduced pressure. The crude product is recrystallized from ethanol to obtain yellow needle-like crystals of N,N-bis(2-chloroethyl)-4-nitroaniline with a yield of approximately 95%.

Step 3: Reduction and Nitrosation to N,N-bis(2-chloroethyl)-4-nitrosoaniline

Reduction: The nitro group in N,N-bis(2-chloroethyl)-4-nitroaniline is reduced to an amine or intermediate, often using stannous chloride in concentrated hydrochloric acid under reflux in a nitrogen atmosphere. The reaction is monitored until the solution becomes colorless and transparent. The mixture is then neutralized and extracted to isolate the amine intermediate.

Nitrosation: The amine intermediate undergoes selective nitrosation to introduce the nitroso group at the para position. This step is typically performed using controlled amounts of nitric acid in glacial acetic acid with a nitrous acid suppressor such as sulfamic acid to prevent over-nitration. The reaction temperature is maintained around 60°C, and the reaction progress is monitored by gas chromatography or other analytical methods. The reaction is stopped before complete consumption of the starting amine to maximize yield of the mononitroso product.

| Step | Key Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Hydroxyalkylation | 4-chloronitrobenzene, diethanolamine, K2CO3, CuSO4 | 115-120 | 6-9 hours | High | Use of toluene solvent; recrystallization from ethanol |

| Halogenation | Thionyl chloride, triethylamine, dichloromethane | 25 (RT) to 45 | 3-4 hours | ~95 | Dropwise addition of thionyl chloride; reflux step; washing with sodium bicarbonate |

| Reduction (Nitro to Amine) | Stannous chloride, concentrated HCl, N2 atmosphere | Reflux (~100) | Until colorless | High | Reaction monitored by color change; pH adjusted post-reaction |

| Nitrosation (Nitration step) | Concentrated HNO3, glacial acetic acid, sulfamic acid | ~60 | ~1 hour | ~90+ | Use of nitrous acid suppressor; controlled addition of nitric acid; reaction stopped early |

- The hydroxyalkylation step proceeds with high selectivity and yield, producing crystalline intermediates that facilitate purification.

- Halogenation with thionyl chloride is efficient, yielding the dichloroethyl derivative with minimal side products.

- Reduction of the nitro group to the amine intermediate is clean under stannous chloride/HCl conditions, essential for subsequent nitrosation.

- Nitrosation requires careful control of acid concentration and temperature to avoid over-nitration or formation of dinitro compounds. Sulfamic acid effectively suppresses nitrous acid formation, improving selectivity.

- Analytical techniques such as gas chromatography, NMR, and IR spectroscopy confirm the structure and purity of intermediates and final products.

- The overall synthetic route achieves high yields (>90%) and purity suitable for pharmaceutical applications.

The preparation of this compound involves a well-established multi-step synthetic route starting from 4-chloronitrobenzene. Key steps include hydroxyalkylation, halogenation, reduction, and nitrosation, each requiring precise reaction conditions to optimize yield and selectivity. The use of thionyl chloride for halogenation and sulfamic acid as a nitrous acid suppressor during nitrosation are critical for successful synthesis. This methodology is supported by detailed patent literature and chemical synthesis reports, providing a robust framework for producing this compound with high purity and efficiency.

Q & A

Basic Research Question: What are the optimal synthetic routes for N,N-bis(2-chloroethyl)-4-nitrosoaniline, and how can purity be maximized?

Methodological Answer:

The synthesis of this compound involves sequential alkylation and nitrosation steps. Key considerations include:

- Alkylation: React 4-nitrosoaniline with 2-chloroethylating agents (e.g., bis(2-chloroethyl)amine hydrochloride) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours .

- Nitrosation: Introduce the nitroso group using sodium nitrite (NaNO₂) in acidic conditions (HCl/H₂O) at 0–5°C to avoid over-nitrosation .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Purity >95% is achievable with optimized solvent ratios .

Data Reference:

In analogous nitrosoaniline derivatives (e.g., 3-Chloro-N-(4-ethoxyphenyl)-2-nitrosoaniline), yields of 65–85% were reported with melting points (mp) ranging 120–150°C and HRMS confirmation (error <2 ppm) .

Basic Research Question: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

A multi-technique approach is critical:

- NMR Spectroscopy: ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substitution patterns. For example, aromatic protons appear as doublets (δ 7.2–8.1 ppm), and chloroethyl groups show triplet signals (δ 3.5–3.8 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI) or electron impact (EI) modes validate molecular ions (e.g., [M+H]⁺ for C₁₀H₁₂Cl₂N₂O: calculated 257.0245, observed 257.0243) .

- IR Spectroscopy: Nitroso (N=O) stretching vibrations at 1480–1520 cm⁻¹ and C-Cl stretches at 650–750 cm⁻¹ .

Data Reference:

In structurally similar compounds, HRMS data showed <5 ppm deviation from theoretical values, ensuring structural accuracy .

Advanced Research Question: How does the nitroso group influence the electrophilic reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

The nitroso group acts as a strong electron-withdrawing group, enhancing the electrophilicity of the aromatic ring and adjacent chloroethyl groups.

- Mechanistic Insight: Density Functional Theory (DFT) studies on analogous compounds reveal reduced electron density at the chloroethyl carbons, facilitating SN2 reactions with nucleophiles (e.g., thiols or amines) .

- Experimental Validation: Kinetic studies in polar solvents (e.g., acetonitrile) show second-order rate constants (k₂ ≈ 10⁻³ M⁻¹s⁻¹) for reactions with glutathione, confirming enhanced reactivity .

Data Reference:

DFT calculations on a related oxazaphosphinan-2-amine oxide demonstrated bond polarization trends (N-O bond order: 1.8) and electrophilic Fukui indices (+0.12) at reactive sites .

Advanced Research Question: How can conflicting reports on the biological activity of nitrogen mustard derivatives like this compound be resolved?

Methodological Answer:

Discrepancies often arise from variations in experimental conditions. Strategies include:

- Standardized Assays: Use hypoxia-inducible factor (HIF-1α) inhibition assays under controlled O₂ levels (e.g., 1% O₂ for in vitro hypoxia models) to evaluate antitumor activity .

- Comparative Metabolomics: LC-MS profiling of metabolites (e.g., glutathione adducts) to quantify alkylation efficiency across cell lines .

- Dose-Response Curricula: Establish IC₅₀ values in multiple cell types (e.g., HCT-116 vs. HeLa) to assess selectivity .

Data Reference:

PX-478, a derivative, showed IC₅₀ values of 5–20 µM in hypoxic cancer cells but no activity in normoxic conditions, highlighting context-dependent efficacy .

Advanced Research Question: What computational approaches predict the degradation pathways of this compound in environmental systems?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Model hydrolysis in aqueous environments (pH 7.4, 298 K) to track chloroethyl group cleavage.

- Quantum Mechanical (QM) Calculations: Assess transition states for HCl elimination (activation energy ~25 kcal/mol) using Gaussian09 with B3LYP/6-31G* basis sets .

- Ecotoxicity Prediction: Use QSAR models (e.g., EPI Suite) to estimate biodegradation half-lives (t₁/₂ ≈ 30 days) and LC₅₀ for aquatic organisms .

Data Reference:

DFT studies on similar chloroethylamines predicted hydrolysis rate constants (k = 0.05 h⁻¹) aligned with experimental data (error <15%) .

Advanced Research Question: How can reaction intermediates of this compound be trapped and characterized?

Methodological Answer:

- Cryogenic Trapping: Perform reactions at –78°C in THF to stabilize transient intermediates (e.g., nitrenium ions).

- EPR Spectroscopy: Detect radical species (g ≈ 2.003) generated during nitroso group redox cycling .

- Time-Resolved IR: Monitor nitroso-to-hydroxylamine conversion (ν(N=O) → ν(N-OH)) with femtosecond laser pulses .

Data Reference:

In nitrosoarene studies, EPR signals with hyperfine splitting (aₙ ≈ 14 G) confirmed radical intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.